molecular formula C17H13ClN4O6 B2864697 5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 921124-04-1

5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No. B2864697
CAS RN: 921124-04-1
M. Wt: 404.76
InChI Key: NBCNCNGWHACYEO-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide” is likely a synthetic organic compound. It contains several functional groups, including an oxadiazole ring, a nitro group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, nitro group, and amide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Antitumor Activity

Research has highlighted the synthesis and evaluation of compounds for hypoxia-selective antitumor activity. One study discusses the design of novel hypoxia-selective cytotoxins, which include structural analogs aimed at improving selectivity and potency against hypoxic tumor cells. These compounds, through their unique reductive chemistry, provide a promising avenue for targeting tumor hypoxia, a hallmark of many aggressive cancers (Palmer et al., 1996).

Crystal Engineering

Another application involves crystal engineering, where the compound's structural features are utilized in the design of molecular tapes and complexes. A study describes the use of hydrogen bonds and halogen bonds in creating complexes with specific crystal structures, which has implications for the development of new materials with tailored properties (Saha et al., 2005).

Organic Synthesis

The compound also finds application in organic synthesis, particularly in the context of creating dimeric structures and exploring reductive chemistry for synthesizing derivatives with potential biological activity. Studies explore the synthesis pathways and chemical behaviors of related oxadiazole compounds, offering insights into new synthetic methods and the generation of compounds with potential therapeutic applications (Boyd & Dando, 1971).

Analytical Chemistry

In analytical chemistry, derivatives of the compound have been used to develop sensitive methods for the detection and quantification of other substances. For example, a fluorometric method leveraging the fluorescence properties of related compounds has been reported for the quantitative determination of specific pharmaceuticals (Valentour et al., 1974).

Antidiabetic Agents

Furthermore, research into antidiabetic agents has involved the synthesis and evaluation of derivatives as inhibitors of enzymes relevant to diabetes management. The structure-activity relationship studies, coupled with molecular docking and dynamic simulation studies, shed light on the potential of these compounds to serve as leads for developing new antidiabetic medications (Thakral et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include further studies to better understand its properties, or research into potential uses in fields like medicine or materials science .

properties

IUPAC Name

5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O6/c1-26-11-5-9(6-12(8-11)27-2)16-20-21-17(28-16)19-15(23)13-7-10(18)3-4-14(13)22(24)25/h3-8H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCNCNGWHACYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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